(3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone
Description
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Properties
IUPAC Name |
(3-methylphenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-3-2-4-13(9-12)16(18)17-7-5-14(10-17)15-6-8-19-11-15/h2-4,6,8-9,11,14H,5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCVKKHCQXPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and subsequent acylation processes. The detailed synthetic route can be outlined as follows:
-
Formation of Pyrrolidine Derivative :
- Reaction of thiophene with suitable reagents to form the pyrrolidine ring.
- Example: Using a base to facilitate nucleophilic attack on an appropriate carbonyl compound.
-
Acylation :
- The pyrrolidine derivative is then acylated using m-tolyl acyl chloride or an equivalent reagent to yield the final product.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structural motifs have been shown to exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies :
- Compounds related to this structure demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity.
- Mechanistic studies suggest that these compounds may induce cell cycle arrest and apoptosis through inhibition of tubulin polymerization and oncogenic kinases .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization :
- Kinase Inhibition :
- Induction of Apoptosis :
Case Studies
Several case studies have investigated the biological activity of similar pyrrolidine derivatives:
- Study on Pyrrolizines :
- Structure–Activity Relationship (SAR) :
Data Table: Biological Activity Overview
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | <6.26 | Tubulin polymerization inhibition |
| Pyrrolizine Derivative 16a | MCF-7 | 0.52 | Apoptosis induction |
| Pyrrolizine Derivative 9b | A2780 | 4.16 | Oncogenic kinase inhibition |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (3-(Thiophen-3-yl)pyrrolidin-1-yl)(m-tolyl)methanone exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Data Table: Antimicrobial Activity
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines.
Data Table: Anticancer Activity
Material Science Applications
Beyond pharmacology, this compound may also find applications in material sciences due to its unique structural properties. Research indicates that compounds with similar thiophene and pyrrolidine moieties can enhance the conductivity and mechanical properties of polymers when incorporated into composite materials.
Case Study 1: Antimicrobial Efficacy
A controlled study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant effectiveness against S. aureus and E. coli, attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of this compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth in both HeLa and MCF-7 cells. The results suggest its potential as a lead compound for further anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
